molecular formula C46H24N6O11 B11107567 N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide

N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B11107567
M. Wt: 836.7 g/mol
InChI Key: OFJJXYBFGGESGX-UHFFFAOYSA-N
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Description

N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID is a complex organic compound characterized by multiple isoindoline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivatives, followed by the coupling of these intermediates with phenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The phenyl groups in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer double bonds or altered functional groups.

Scientific Research Applications

N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for manufacturing specialized chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID
  • N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID

Uniqueness

The uniqueness of N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID lies in its complex structure, which allows for diverse chemical modifications and interactions with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C46H24N6O11

Molecular Weight

836.7 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-[4-[4-[5-[(1,3-dioxoisoindol-2-yl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C46H24N6O11/c53-37(47-51-43(59)29-5-1-2-6-30(29)44(51)60)23-9-19-33-35(21-23)41(57)49(39(33)55)25-11-15-27(16-12-25)63-28-17-13-26(14-18-28)50-40(56)34-20-10-24(22-36(34)42(50)58)38(54)48-52-45(61)31-7-3-4-8-32(31)46(52)62/h1-22H,(H,47,53)(H,48,54)

InChI Key

OFJJXYBFGGESGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)NN9C(=O)C1=CC=CC=C1C9=O

Origin of Product

United States

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